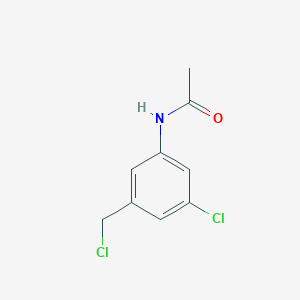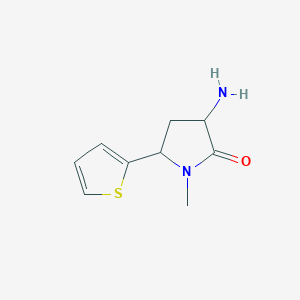![molecular formula C7H13ClN2O B14864597 Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride](/img/structure/B14864597.png)
Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride: is a chemical compound with a complex structure It is a derivative of pyrrolopyridine, characterized by its octahydro configuration, which indicates the presence of multiple hydrogen atoms saturating the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological properties that could be beneficial in treating certain diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
作用機序
The mechanism of action of trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
類似化合物との比較
- trans-2-hexahydroindanone
- Octahydro-2H-inden-2-one
- trans-hexahydrohydrindan-2-one
Comparison: Compared to these similar compounds, trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group.
特性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChIキー |
UJJPAMMGFCSYIU-KGZKBUQUSA-N |
異性体SMILES |
C1CNC[C@@H]2[C@@H]1NC(=O)C2.Cl |
正規SMILES |
C1CNCC2C1NC(=O)C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Hydroxy-4-azaspiro[2.5]octan-5-one](/img/structure/B14864531.png)
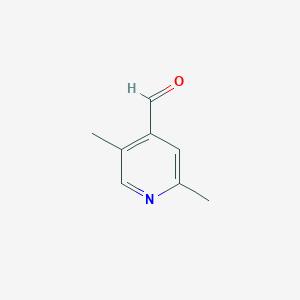

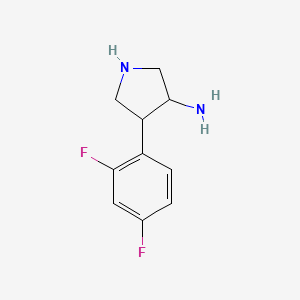
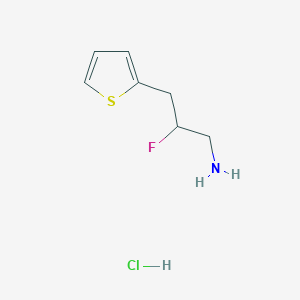
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14864556.png)


